N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide
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Overview
Description
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a dimethylphenyl group, and an ethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the dimethylphenyl and ethoxybenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs and treatments.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide can be compared with other similar compounds, such as:
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide: This compound has a similar core structure but differs in the substituent on the benzamide moiety.
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide: This compound features a methoxy group instead of an ethoxy group on the benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-4-27-17-10-8-16(9-11-17)22(26)23-21-18-12-28-13-19(18)24-25(21)20-7-5-6-14(2)15(20)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDBYSUBATMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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